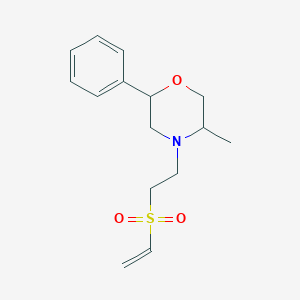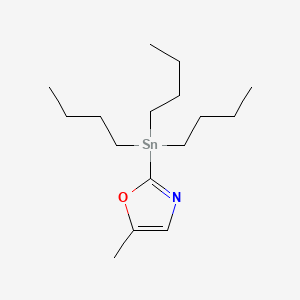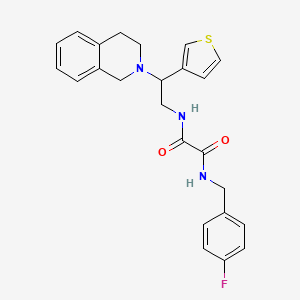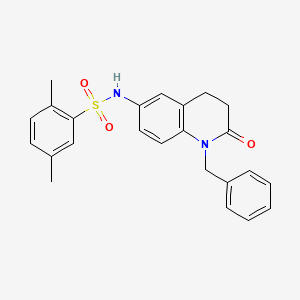![molecular formula C14H16N2O2 B2702619 N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2192395-21-2](/img/structure/B2702619.png)
N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing properties. Nootropics are substances that improve mental performance, including memory, creativity, and motivation, without causing significant side effects. Noopept is one of the most potent and effective nootropics available, and it has been extensively studied for its potential therapeutic benefits.
作用机制
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine. Noopept has been shown to increase the production and release of these neurotransmitters, which can improve cognitive function and enhance memory and learning.
Biochemical and Physiological Effects
Noopept has been shown to have several biochemical and physiological effects in the body. It has been shown to increase blood flow to the brain, which can improve cognitive function and enhance memory and learning. Noopept has also been shown to increase the production of nerve growth factor (NGF), a protein that plays a key role in the growth and survival of neurons in the brain. This can help to protect against neurodegenerative diseases and improve overall brain health.
实验室实验的优点和局限性
One of the main advantages of Noopept for lab experiments is its potency and effectiveness. It is one of the most potent and effective nootropics available, and it has been extensively studied for its cognitive-enhancing properties. Noopept is also relatively safe and well-tolerated, with few reported side effects.
One of the limitations of Noopept for lab experiments is its high cost. Noopept is a relatively expensive compound, which can make it difficult for researchers to obtain and use in large quantities. Additionally, the exact mechanism of action of Noopept is not fully understood, which can make it difficult to design experiments that target specific pathways or mechanisms.
未来方向
There are several potential future directions for research on Noopept. One area of interest is its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. Noopept has been shown to increase the production of NGF, which can help to protect against neuronal damage and improve overall brain health.
Another area of interest is the potential use of Noopept in combination with other nootropics or cognitive enhancers. Noopept has been shown to work synergistically with other compounds such as piracetam and choline, which can enhance its cognitive-enhancing effects.
Overall, Noopept is a promising compound with significant potential for improving cognitive function and overall brain health. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
合成方法
Noopept was first synthesized in Russia in the 1990s by a team of researchers led by Valentina Ivanovna Skoldinova. The synthesis method involves the condensation of N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamideyl-L-prolylglycine ethyl ester with prop-2-enamide, followed by purification through crystallization. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
Noopept has been extensively studied for its cognitive-enhancing properties and potential therapeutic benefits. It has been shown to improve memory and learning, increase attention and focus, and enhance creativity and motivation. Noopept has also been studied for its potential neuroprotective and anti-inflammatory effects, as well as its ability to improve mood and reduce anxiety and depression.
属性
IUPAC Name |
N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13(17)15-10-11-5-3-6-12(9-11)16-8-4-7-14(16)18/h2-3,5-6,9H,1,4,7-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMVOVVCDZNDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)

![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/no-structure.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)



![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)



![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)